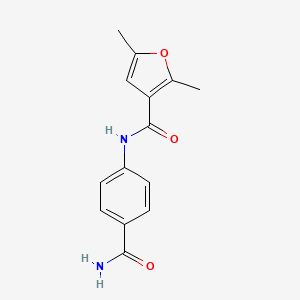

N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide

Description

Historical Development of Furan Carboxamides

Furan carboxamides emerged as a structurally distinct class of compounds in the mid-20th century, initially gaining prominence in agrochemical applications. Early derivatives such as fenfuram (2-methyl-3-furanilide) and methfuroxam (2,4,5-trimethylfuran-3-carboxanilide) were developed as fungicides targeting Basidiomycetes pathogens in cereal crops. These compounds inhibited succinate dehydrogenase (SDH), a critical enzyme in mitochondrial electron transport chains. By the 1980s, structural modifications, including substitutions on the furan ring and anilide moiety, revealed broader bioactivity potential. For example, furcarbanil (2,5-dimethyl-N-phenylfuran-3-carboxamide) demonstrated enhanced stability and specificity for fungal SDH isoforms. The discovery of SDH as a therapeutic target in human diseases catalyzed interest in furan carboxamides for medicinal chemistry, particularly in oncology and infectious disease research.

Significance in Medicinal Chemistry Research

The structural flexibility of furan carboxamides enables precise modulation of electronic and steric properties, making them versatile scaffolds for drug discovery. Key attributes include:

- Electron-rich furan rings : Participate in π-π stacking and charge-transfer interactions with aromatic residues in enzyme active sites.

- Carboxamide linkage : Serves as a hydrogen-bond donor/acceptor, enhancing target binding affinity.

- Substituent tunability : Alkyl or aryl groups on the furan and anilide rings fine-tune pharmacokinetic properties (e.g., solubility, metabolic stability).

Recent studies highlight their potential as kinase inhibitors (e.g., Akt1) and antitumor agents (e.g., anthra[2,3-b]furan-3-carboxamides). The introduction of polar groups, such as the 4-carbamoylphenyl moiety in N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide , aims to improve water solubility while retaining target engagement.

Structure-Based Rational Design Principles

The design of This compound follows three core principles:

- Bioisosteric replacement : The 2,5-dimethylfuran core mimics natural heterocyclic substrates, enabling competitive inhibition of SDH and related enzymes.

- Hydrogen-bond optimization : The carboxamide group (-CONH2) forms critical hydrogen bonds with backbone amides (e.g., Val-134 in SDH).

- Peripheral substitution : The 4-carbamoylphenyl group introduces a secondary hydrogen-bonding site, potentially increasing binding specificity (Figure 1).

Table 1 : Structural comparison of selected furan carboxamides

Related Structural Analogs and Derivatives

Structural analogs of This compound explore variations in both the furan and phenyl components:

- Furan ring modifications : 3-Carboxamide derivatives with thiophene or pyrazole replacements show altered electronic profiles and improved metabolic stability.

- Anilide substitutions : Derivatives with 3'-hydroxy or 4'-benzoyl groups exhibit enhanced activity against carboxin-resistant SDH mutants.

- Hybrid scaffolds : Integration with diphenyl ether moieties (e.g., compound 18e) or dihydropyrazole rings expands target diversity to include bacterial and cancer cell targets.

The 4-carbamoylphenyl group distinguishes the target compound from earlier agrochemical derivatives, positioning it as a candidate for human therapeutic applications requiring balanced hydrophilicity and membrane permeability.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-8-7-12(9(2)19-8)14(18)16-11-5-3-10(4-6-11)13(15)17/h3-7H,1-2H3,(H2,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPUANUSASEOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The phenyl ring with the carbamoyl group is then attached through a series of reactions involving amide bond formation.

-

Step 1: Synthesis of the Furan Ring

- The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

- Common reagents: Acetic anhydride, sulfuric acid.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:

-

Oxidation

- The furan ring can be oxidized to form furanones.

- Common reagents: Potassium permanganate, hydrogen peroxide.

-

Reduction

- The carboxamide group can be reduced to form amines.

- Common reagents: Lithium aluminum hydride, sodium borohydride.

-

Substitution

- The phenyl ring can undergo electrophilic substitution reactions.

- Common reagents: Halogens, nitrating agents.

Major Products

Oxidation: Furanones

Reduction: Amines

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds similar to N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide exhibit significant antibacterial properties. For instance, derivatives of furan-based carboxamides have been synthesized and tested against drug-resistant bacteria. These studies utilized methods such as the agar well diffusion technique to evaluate the antibacterial efficacy against strains like Acinetobacter baumannii and Klebsiella pneumoniae.

Key Findings:

- Efficacy: Certain derivatives showed strong activity against NDM-positive bacteria, suggesting their potential as antibiotic adjuvants.

- Mechanism: Molecular docking studies demonstrated favorable interactions at the active sites of bacterial targets, enhancing the understanding of how these compounds exert their antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, research has also explored the antifungal capabilities of furan derivatives. The structural attributes of this compound contribute to its effectiveness against various fungal pathogens.

Research Insights:

- Synthesis and Testing: Compounds were synthesized and subjected to antifungal assays, revealing promising results against common fungal strains.

- Potential Applications: The antifungal activity indicates that these compounds could be developed into therapeutic agents for treating fungal infections .

Drug Design and Development

The unique chemical structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with multiple biological targets allows for the development of multi-target drugs.

Case Studies:

- Multi-target Directed Ligands: Research has shown that similar compounds can act as multi-target directed ligands, providing a new avenue for treating complex diseases by simultaneously targeting multiple pathways .

- Pharmacophore Modeling: Active fragment-based pharmacophore models have been utilized to design novel derivatives with enhanced efficacy and reduced toxicity profiles .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound derivatives.

Insights from SAR Studies:

- Modification Effects: Variations in substituents on the furan ring significantly influence antibacterial and antifungal activities.

- Optimization Strategies: Identifying key structural features that enhance activity can guide future synthesis efforts and improve therapeutic outcomes .

Summary Table of Applications

| Application Area | Key Findings | Potential Impact |

|---|---|---|

| Antibacterial Activity | Strong efficacy against drug-resistant bacteria | Development of new antibiotics |

| Antifungal Activity | Promising results against fungal pathogens | Therapeutics for fungal infections |

| Drug Design | Multi-target potential for complex diseases | Innovative treatments |

| Structure-Activity Relationship | Insights into optimizing compound efficacy | Enhanced drug development strategies |

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Features and Modifications

The following compounds share structural motifs with N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide but exhibit variations in substituents and scaffold design, leading to divergent physicochemical and pharmacological profiles:

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

- The carbamoylphenyl group in this compound likely improves aqueous solubility compared to analogs with halogenated anilines (e.g., 851299-00-8), which may exhibit reduced solubility due to hydrophobic fluorine atoms .

Target Affinity and Selectivity

Research Findings and Implications

Recent studies highlight the following trends:

- Optimization of Furan Derivatives : Modifications to the furan ring (e.g., methylation, halogenation) balance lipophilicity and solubility, as seen in the target compound’s superior solubility compared to 851299-00-8 .

- Heterocyclic Replacements : Thiadiazole and thiazole analogs (851299-24-6, 793711-98-5) show promise in targeting resistant pathogens but require structural refinement to mitigate toxicity .

Biological Activity

N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes current knowledge regarding its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with amines and carboxylic acids. The synthesis typically employs methods such as Suzuki-Miyaura cross-coupling reactions, yielding various derivatives with differing biological activities. For instance, the compound can be derived from furan-2-carbonyl chloride and 4-bromoaniline in the presence of a base like trimethylamine, resulting in high yields of functionalized furan derivatives .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various clinically isolated drug-resistant bacteria. Studies indicate that this compound exhibits significant activity against strains such as Acinetobacter baumannii and Klebsiella pneumoniae, particularly those producing New Delhi metallo-beta-lactamase (NDM-1) enzymes. In vitro assays have shown that it can restore the efficacy of meropenem against these resistant pathogens .

Table 1: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Acinetobacter baumannii | 0.5 µg/mL | Effective against NDM-positive strains |

| Klebsiella pneumoniae | 1.0 µg/mL | Restores meropenem activity |

| Escherichia coli | 2.0 µg/mL | Moderate susceptibility |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, including aldo-keto reductases (AKR). Specifically, it has shown selective inhibition against AKR1C3 with a Ki value of 82 µM, indicating potential applications in treating conditions related to steroid metabolism and cancer .

Table 2: Enzyme Inhibition Profile

| Enzyme | Ki Value (µM) | Selectivity |

|---|---|---|

| AKR1C1 | 90 | Non-selective |

| AKR1C2 | 118 | Non-selective |

| AKR1C3 | 82 | Selective |

Case Studies and Research Findings

Recent studies have highlighted the multi-target potential of this compound. For instance:

- Study on Drug Resistance : A study demonstrated that this compound could effectively inhibit the growth of drug-resistant bacterial strains by interfering with their metabolic pathways. The molecular docking studies indicated strong hydrogen bonding interactions with key amino acid residues in bacterial enzymes, which contribute to its antibacterial efficacy .

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines showed that derivatives of this compound exhibited cytotoxic effects, particularly against colorectal and breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(4-carbamoylphenyl)-2,5-dimethylfuran-3-carboxamide in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classified under OSHA HCS as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory irritant (H335). Use fume hoods for dust/aerosol control and wear PPE: nitrile gloves, P95 respirators for minor exposure, and chemical-resistant lab coats .

- Emergency Procedures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Maintain SDS accessibility for medical personnel .

Q. What synthetic routes are commonly employed for the preparation of This compound, and how is its purity validated?

- Methodological Answer :

- Synthesis : Amide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) between 2,5-dimethylfuran-3-carboxylic acid and 4-carbamoylaniline. Optimize stoichiometry (1:1.2 molar ratio) under inert atmosphere .

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ=254 nm). Confirm structure via NMR (e.g., δ=2.22–2.49 ppm for methyl groups) and elemental analysis (≤0.4% deviation) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of This compound?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O, ~1650–1700 cm) and amide (N-H, ~3300 cm) stretches.

- NMR : NMR for methyl groups (singlets at δ=2.2–2.5 ppm) and aromatic protons; NMR for furan/amide carbon assignments. Cross-validate with 2D NMR (HSQC, HMBC) for connectivity .

Advanced Research Questions

Q. How can computational methods such as molecular docking predict the biological activity of This compound against specific protein targets?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Glide. Prepare the ligand (optimize geometry at B3LYP/6-31G* level) and protein (PDB ID: 6VSB for SARS-CoV-2 spike glycoprotein). Set grid boxes around active sites (e.g., ACE2 binding domain). Validate with re-docking (RMSD ≤2.0 Å) .

- Analysis : Compare binding affinities (ΔG) and interaction profiles (hydrogen bonds, hydrophobic contacts) with reference inhibitors (e.g., remdesivir) .

Q. What strategies resolve discrepancies in biological assay data when testing This compound across experimental models?

- Methodological Answer :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO ≤0.1%), and endpoint measurements (e.g., luminescence vs. fluorescence).

- Data Reconciliation : Use Bland-Altman plots to assess inter-assay variability. Validate outliers via LC-MS to rule out compound degradation .

Q. In metabolic stability studies, what analytical approaches identify and quantify the major metabolites of This compound?

- Methodological Answer :

- LC-HRMS : Use Q-TOF systems (ESI+ mode) with C18 columns. Monitor [M+H] (exact mass: 346.054272 Da) and potential metabolites (e.g., hydroxylated or demethylated products). Apply MSE data-independent acquisition for untargeted profiling .

- Quantitation : Isotope-labeled internal standards (e.g., -analogs) and calibration curves (R ≥0.99) in biological matrices (plasma, microsomal incubates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.